molecular formula C21H18O8 B11028143 methyl {[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}acetate

methyl {[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}acetate

Katalognummer: B11028143
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: DKAWPFHBHCHXDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl {[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}acetate is a complex organic compound with the molecular formula C16H16O8.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}acetate typically involves the esterification of the corresponding chromen derivative with methoxyacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

the general principles of esterification and chromen synthesis would apply, potentially involving large-scale batch reactors and stringent purification processes to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl {[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl {[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl {[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets and pathways. The compound’s chromen core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Specific pathways and targets are still under investigation, but its antioxidant properties are believed to play a significant role .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl {[5-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
  • Methyl {[1-(2-methoxy-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}acetate

Uniqueness

Methyl {[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}acetate is unique due to its specific substitution pattern on the chromen ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C21H18O8

Molekulargewicht

398.4 g/mol

IUPAC-Name

methyl 2-[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenylchromen-7-yl]oxyacetate

InChI

InChI=1S/C21H18O8/c1-25-19(23)11-27-14-8-17(28-12-20(24)26-2)21-15(22)10-16(29-18(21)9-14)13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3

InChI-Schlüssel

DKAWPFHBHCHXDQ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)COC1=CC2=C(C(=C1)OCC(=O)OC)C(=O)C=C(O2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.